![molecular formula C18H11N7O4 B2535565 1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396855-28-9](/img/structure/B2535565.png)
1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H11N7O4 and its molecular weight is 389.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of N-alkylated Derivatives
El-Essawy and Rady (2011) discussed the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its alkylation to afford N-alkylated products. Key intermediates such as thiosemicarbazide were used to yield 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, alongside sugar hydrazones that underwent cyclization to form oxadiazoline derivatives (El-Essawy & Rady, 2011).
Mono- and Bicyclic Heterocyclic Derivatives
El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, including mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. They explored the cyclization of intermediates under acidic and basic conditions and the synthesis of 6-Pyridin-3-ylbis[1,2,4]‐triazolo[3,4-b:4′,3′-d][1,3,4]thiadiazole-3(2H)-thione (El‐Sayed et al., 2008).
Chemical and Biological Properties
Thiol-Thione Tautomeric Equilibrium
Koparır et al. (2005) synthesized 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide. They presented a detailed discussion on the thiol-thione tautomeric equilibrium and confirmed the structures through elemental analyses, IR, and 1H-NMR spectra (Koparır et al., 2005).
Insensitive Energetic Materials
Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its N-Trinitroethylamino derivatives and energetic salts. They characterized the compounds and measured thermal stabilities, impact, friction sensitivities, and detonation performances, indicating their potential as insensitive energetic materials (Yu et al., 2017).
Spectroscopic Analysis and Antimicrobial Activity
El-Azab et al. (2018) performed a computational and spectroscopic analysis of newly synthesized oxadiazole derivatives. Their study included Fourier transform infrared spectra, NLO properties, HOMO and LUMO energies, NBO analysis, and anti-tubercular activity, providing insights into the molecular interactions and potential drug development (El-Azab et al., 2018).
Pharmaceutical Chemistry and Biological Activity
Role of Oxadiazole Derivatives
Sharma (2015) highlighted the significance of oxadiazole, a heterocyclic compound in pharmaceutical chemistry. The study underscored the importance of the 1,3,4-oxadiazole scaffold and its derivatives in developing novel drugs, emphasizing its biological activities (Sharma, 2015).
Biological Activity and Plant Growth Stimulation
Pivazyan et al. (2019) discussed the synthesis of new derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. The synthesized compounds showed a pronounced plant growth-stimulating effect, indicating their potential in agricultural applications (Pivazyan et al., 2019).
properties
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7O4/c26-15-4-3-11(17-22-16(24-28-17)12-8-19-5-6-20-12)9-25(15)10-14-21-18(29-23-14)13-2-1-7-27-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJHVZMXXXXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.